molecular formula C10H14N2O4S B7782211 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 24571-53-7

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Cat. No.: B7782211
CAS No.: 24571-53-7
M. Wt: 258.30 g/mol
InChI Key: NOFBBVASBDIESZ-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound with the molecular formula C₁₀H₁₄N₂O₄S. It is known for its unique structure, which includes an amino group, a sulfonylamino group, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modifying proteins or other biomolecules .

Comparison with Similar Compounds

  • 3-Amino-2-[(4-chlorophenyl)sulfonylamino]propanoic acid
  • 3-Amino-2-[(4-nitrophenyl)sulfonylamino]propanoic acid
  • 3-Amino-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

Comparison: Compared to its analogs, 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and proteins .

Biological Activity

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its amino and sulfonamide functional groups, which contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14N2O4S\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a propanoic acid backbone with a sulfonamide group attached to a para-methylphenyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several important effects:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted its ability to inhibit the expression of AIMP2-DX2, a protein associated with cancer progression, thereby reducing tumor growth .
  • Antimicrobial Properties : The compound has shown promising results in antibacterial assays. A recent study demonstrated that derivatives of this compound possess notable antibacterial activity against various strains of bacteria, indicating potential for development as an antimicrobial agent .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes. This compound may act as an inhibitor of carbonic anhydrase and other related enzymes, which are crucial for various physiological processes .

Anticancer Mechanism

A study published in 2020 explored the anticancer mechanisms of various sulfonamide derivatives. It was found that this compound effectively downregulated key oncogenes and inhibited cell proliferation in vitro. The IC50 values were determined through hemolysis assays, showing that concentrations above 50 μM resulted in approximately 50% inhibition of cancer cell growth .

Antibacterial Analysis

In vitro antibacterial analysis conducted on this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting that this compound could be a candidate for further development as an antibiotic agent .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AnticancerInhibits AIMP2-DX2 expression
AntibacterialSignificant MIC against bacteria
Enzyme InhibitionInhibits carbonic anhydrase

Properties

IUPAC Name

3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBBVASBDIESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21753-19-5, 24571-53-7
Record name NSC263145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC85420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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